Cas no 895454-71-4 (4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
895454-71-4 structure
Product Name:4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:895454-71-4
MF:C19H17N3O3S
MW:367.421582937241
CID:6338800
PubChem ID:7244585
Update Time:2025-10-24

4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • AKOS024656858
    • (Z)-4-cyano-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
    • 4-cyano-N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
    • F2525-0391
    • 895454-71-4
    • 4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • Inchi: 1S/C19H17N3O3S/c1-4-22-14-9-15(24-2)16(25-3)10-17(14)26-19(22)21-18(23)13-7-5-12(11-20)6-8-13/h5-10H,4H2,1-3H3/b21-19-
    • InChI Key: PDJCUDOCAWSWKZ-VZCXRCSSSA-N
    • SMILES: S1/C(=N\C(C2C=CC(C#N)=CC=2)=O)/N(CC)C2C=C(C(=CC1=2)OC)OC

Computed Properties

  • Exact Mass: 367.09906259g/mol
  • Monoisotopic Mass: 367.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 100Ų

4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-Cyano-N-(2Z)-3-Ethyl-5,6-Dimethoxy-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide: A Comprehensive Overview

The compound 4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 895454-71-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied due to their unique electronic properties and structural versatility.

The structure of this compound is characterized by a benzothiazole ring system with several substituents that contribute to its functional diversity. The presence of a cyano group (-CN) at the 4-position of the benzamide moiety introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. Additionally, the ethyl group and methoxy groups (-OCH₃) attached to the benzothiazole ring provide steric and electronic modifications that enhance its stability and reactivity in different chemical environments.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and materials science. For instance, researchers have explored the potential of this compound as a building block for constructing advanced materials with tailored optical and electronic properties. Its ability to form stable complexes with metal ions has made it a promising candidate for applications in catalysis and sensor technology.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the benzothiazole ring followed by functionalization with the cyano and methoxy groups. The stereochemistry at the 2-position of the benzothiazole ring is crucial for determining its reactivity and selectivity in subsequent reactions.

One of the most intriguing aspects of this compound is its ability to participate in various types of chemical bonding, including hydrogen bonding and π–π interactions. These interactions play a pivotal role in determining its solubility, stability, and reactivity under different conditions. Recent computational studies have provided deeper insights into the molecular dynamics of this compound, shedding light on its potential applications in supramolecular chemistry.

The application of this compound extends beyond traditional chemical synthesis. It has been investigated as a potential candidate for use in organic electronics due to its ability to modulate charge transport properties. Researchers have also explored its role in biochemistry, particularly in enzyme inhibition studies where its structural features make it an ideal candidate for targeting specific biological pathways.

In conclusion, 4-cyano-N-(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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